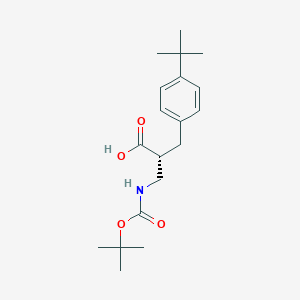
Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid: is a compound used in organic synthesis, particularly in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions. The compound’s structure includes a tert-butyl group attached to a benzyl ring, which is further connected to a propanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can react with various electrophiles to form new bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or deep eutectic solvents (DES) can be used for Boc deprotection.
Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Deprotection: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the electrophile used, various substituted derivatives of the amino acid can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is widely used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions.
Biology and Medicine: In biological research, this compound can be used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules. It is also used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. When the Boc group is removed, the free amino group can participate in further reactions to form peptide bonds.
Vergleich Mit ähnlichen Verbindungen
- Boc-®-3-amino-2-(4-methyl)benzyl)propanoic acid
- Boc-®-3-amino-2-(4-ethyl)benzyl)propanoic acid
Comparison: Compared to similar compounds, Boc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid has a bulkier tert-butyl group, which can provide better steric protection to the amino group during synthesis. This can lead to higher yields and fewer side reactions.
Eigenschaften
Molekularformel |
C19H29NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(2R)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |
InChI-Schlüssel |
BTRCYFWSNTWMLA-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















